molecular formula C14H24N2O B13272728 N-(2-Aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide

N-(2-Aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B13272728
M. Wt: 236.35 g/mol
InChI Key: ZKLONSUVCHGLCQ-UHFFFAOYSA-N
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Description

N-(2-Aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by a bicyclo[2.2.1]heptane core, which is a common motif in organic chemistry due to its rigidity and stability. The presence of an aminocyclohexyl group and a carboxamide functional group further enhances its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cycloaddition reaction to form the bicyclo[2.2.1]heptane core, followed by functionalization to introduce the aminocyclohexyl and carboxamide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the process. Purification steps, such as crystallization or chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.

    Substitution: The aminocyclohexyl group can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(2-Aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocyclohexyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the bicyclo[2.2.1]heptane core provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride
  • Bicyclo[2.2.1]heptane derivatives

Uniqueness

This compound stands out due to its unique combination of a rigid bicyclo[2.2.1]heptane core and a flexible aminocyclohexyl group. This structural arrangement provides a balance of stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H24N2O

Molecular Weight

236.35 g/mol

IUPAC Name

N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide

InChI

InChI=1S/C14H24N2O/c15-12-3-1-2-4-13(12)16-14(17)11-8-9-5-6-10(11)7-9/h9-13H,1-8,15H2,(H,16,17)

InChI Key

ZKLONSUVCHGLCQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N)NC(=O)C2CC3CCC2C3

Origin of Product

United States

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